molecular formula C9H5BrN4S B1523164 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine CAS No. 1094279-90-9

3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine

Cat. No. B1523164
CAS RN: 1094279-90-9
M. Wt: 281.13 g/mol
InChI Key: ZADGBBLLNXSLEP-UHFFFAOYSA-N
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Description

“3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is a nitrogen- and sulfur-containing heterocyclic compound .


Synthesis Analysis

The compound was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by FTIR, 1H NMR, 13C NMR, and mass spectral studies followed by elemental analysis data .


Chemical Reactions Analysis

The compound was formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . The compound was obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

This compound has been studied for its potential as an anticancer agent. Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have shown in vitro antiproliferative activity against pancreatic ductal adenocarcinoma cells . The presence of the imidazole ring fused with thiadiazole is a valuable scaffold for developing pharmacologically active derivatives, which are present in many molecules with biological properties, including anticancer activity .

Pharmaceutical Research: Drug Development

In pharmacology, the compound’s derivatives are used as reference standards for testing and research. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases that require specific molecular interactions .

Agriculture: Antibacterial Properties

Research has indicated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit antibacterial activity, which can be leveraged in agricultural applications to protect crops from bacterial infections . This could lead to the development of new agrochemicals that help in maintaining crop health.

Material Science: Organic Synthesis

The compound serves as a building block in organic synthesis, contributing to the creation of novel materials with potential applications in various industries. Its derivatives can be synthesized and modified to alter material properties, such as conductivity or reactivity, which is essential in material science .

Environmental Science: Bioactive Compound Analysis

In environmental science, the compound’s derivatives are analyzed for their bioactivity and potential environmental impact. Understanding the biological properties of such compounds is crucial for assessing their safety and ecological effects .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound is of interest due to its potential role in enzyme inhibition. The imidazo[2,1-b][1,3,4]thiadiazole moiety is known to interact with various enzymes, which could lead to the development of inhibitors for therapeutic use .

properties

IUPAC Name

2-bromo-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4S/c10-8-13-14-5-7(12-9(14)15-8)6-2-1-3-11-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADGBBLLNXSLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C(=N2)SC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
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3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
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3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
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3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
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3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
Reactant of Route 6
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine

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